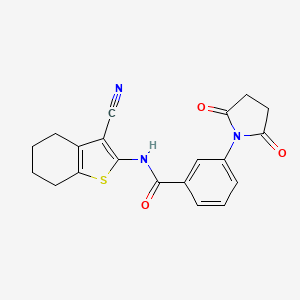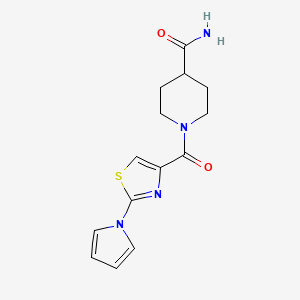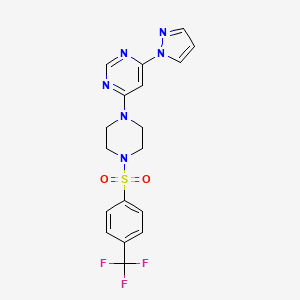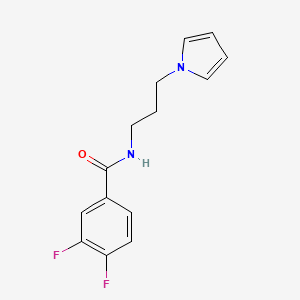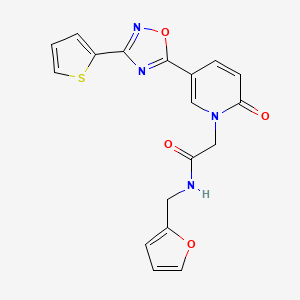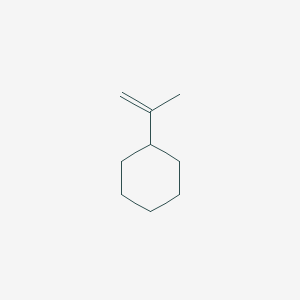
Isopropénylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropenylcyclohexane is an organic compound with the molecular formula C9H16. It is a derivative of cyclohexane, where one hydrogen atom is replaced by an isopropenyl group. . It is a colorless liquid with a distinct odor and is used in various chemical applications.
Applications De Recherche Scientifique
Isopropenylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable starting material for various chemical reactions.
Biology: While not commonly used directly in biological studies, derivatives of isopropenylcyclohexane are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of isopropenylcyclohexane derivatives, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropenylcyclohexane can be synthesized through several methods. One common method involves the alkylation of cyclohexane with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, isopropenylcyclohexane is often produced through the catalytic dehydrogenation of isopropylcyclohexane. This process involves heating isopropylcyclohexane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction yields isopropenylcyclohexane and hydrogen gas as by-products .
Types of Reactions:
Oxidation: Isopropenylcyclohexane can undergo oxidation reactions to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield cyclohexane-1,2-diol.
Reduction: Reduction of isopropenylcyclohexane can lead to the formation of isopropylcyclohexane.
Substitution: The compound can participate in electrophilic substitution reactions, where the isopropenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Cyclohexane-1,2-diol.
Reduction: Isopropylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the substituent used.
Mécanisme D'action
The mechanism of action of isopropenylcyclohexane involves its interaction with various molecular targets. In chemical reactions, the isopropenyl group can act as an electron-donating group, influencing the reactivity of the cyclohexane ring. This can lead to various substitution and addition reactions. The pathways involved depend on the specific reaction conditions and the reagents used.
Comparaison Avec Des Composés Similaires
Isopropenylcyclohexane can be compared with other similar compounds such as isopropylcyclohexane and cyclohexene.
Isopropylcyclohexane: This compound is a saturated hydrocarbon with the molecular formula C9H18. It is less reactive than isopropenylcyclohexane due to the absence of a double bond.
Cyclohexene: This compound has the molecular formula C6H10 and contains a single double bond within the cyclohexane ring. It is more reactive than isopropenylcyclohexane due to the presence of the double bond within the ring.
Uniqueness: Isopropenylcyclohexane is unique due to the presence of the isopropenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical syntheses and industrial applications .
Propriétés
IUPAC Name |
prop-1-en-2-ylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8(2)9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLGTNLRTUGMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
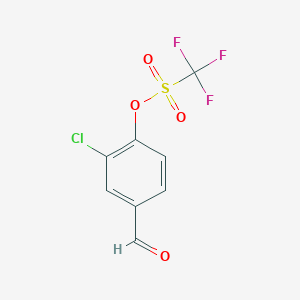
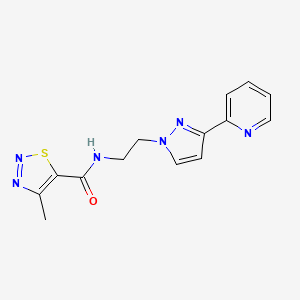
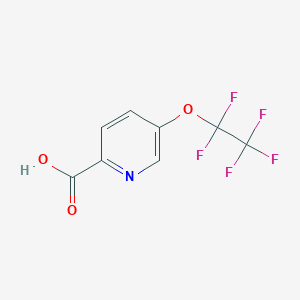
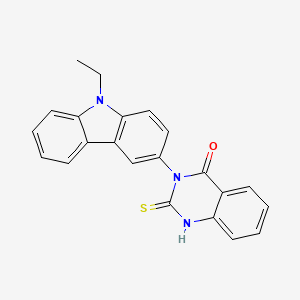
![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2363621.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2363622.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)
![8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2363625.png)
